molecular formula C14H12N2 B8152216 5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine

5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8152216
M. Wt: 208.26 g/mol
InChI Key: UQECEHZAPRWKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 5-Azaindoles : This compound is used in the synthesis of 5-azaindoles via nucleophilic substitution-rearrangement of 7-azaindoles with primary amines at elevated temperatures (Girgis, Larson, Robins & Cottam, 1989).

  • Creating Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines : It serves as a useful chemical for synthesizing pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines from 5-aminopyrazoles and cyclic β-keto ester (Toche, Ghotekar, Kendre, Kazi & Jachak, 2008).

  • Synthesizing Hexahydro-1H-Pyrrolo[1,2-a]midazole and Octahydroimidazo[1,2-a]pyridine : It is used to synthesize novel hexahydro-1H-pyrrolo[1,2-a]midazole and octahydroimidazo[1,2-a]pyridine (Katritzky, Qiu, He & Yang, 2000).

  • Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines : Fluorinated pyrrolo[2,3-b]pyridines are synthesized using this compound, which can be used to create novel ADAs and IMPDH inhibitors (Iaroshenko, Wang, Sevenard & Volochnyuk, 2009).

  • Agonist of Neurotransmitter Serotonin : 5-carboxamidopyrrolo[3,2-b]pyridine, a related compound, acts as a potent agonist of the neurotransmitter serotonin (MacorJohn, Post & Ryan, 1992).

  • Anticancer Activity : Pyrrolo[2,3-b]pyridine analogues exhibit significant growth inhibitory action against various cancer cell lines at lower micromolar concentrations (Narva, Chitti, Bala, Alvala, Jain & Kondapalli, 2016).

  • Synthon for Fused Heterocycles : Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives are used as synthons for creating fused heterocycles (El-Nabi, 2004).

  • Annulation Approach to 5-Azaisatins : A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) via annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones is developed using related pyrrolo[2,3-b]pyridine compounds (Kobelev, Stepanova, Dmitriev & Maslivets, 2019).

  • Potential in Treating Obsessive-Compulsive and Anxiety-Related Disorders : Novel 5-HT(6) agonists, such as 10e, synthesized from pyrrolo[2,3-b]pyridines, show potential in treating disorders like obsessive-compulsive disorder and anxiety-related disorders (Bernotas et al., 2009).

  • Anticancer Agents : Pyrrolyl-pyridine heterocyclic compounds have demonstrated potential as anticancer agents, with effective inhibition of cancer cell lines such as cervical, breast, and ovarian cancer (Mallisetty, Ganipisetti, Majhi & Putta, 2023).

properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-4-2-3-5-13(10)12-8-11-6-7-15-14(11)16-9-12/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQECEHZAPRWKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.